

# Zelquistinel: A Technical Guide to its Cellular and Molecular Effects on Neurons

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Compound of Interest		
Compound Name:	Zelquistinel	
Cat. No.:	B611930	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Zelquistinel** (formerly AGN-241751) is a novel, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) currently under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Its mechanism, distinct from traditional antidepressants and NMDAR antagonists like ketamine, centers on the direct enhancement of synaptic plasticity.[3][4] This document provides an in-depth technical overview of the cellular and molecular effects of **Zelquistinel** on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

#### **Core Mechanism of Action**

**Zelquistinel** functions as a positive allosteric modulator of the NMDA receptor.[5] Unlike agonists, it does not activate the NMDAR on its own; instead, it potentiates the receptor's response to the binding of its endogenous co-agonists, glutamate and glycine. This activity is dependent on the presence of glutamate.

A key feature of **Zelquistinel** is its interaction with a unique, novel binding site on the NMDAR complex, which is distinct from the glutamate agonist site, the glycine co-agonist site, and other known modulatory sites. This interaction is believed to induce a conformational change that enhances NMDAR-mediated synaptic currents and calcium influx. Preclinical studies have shown that **Zelquistinel**'s antidepressant-like effects are mediated by its action on GluN2B-containing NMDARs on excitatory neurons in the medial prefrontal cortex (mPFC).



The dose-response relationship of **Zelquistinel** exhibits a characteristic inverted U-shape in vitro, where low nanomolar concentrations enhance NMDAR function, while higher concentrations become less effective.

## Cellular and Molecular Effects Potentiation of NMDAR-Mediated Calcium Influx

A primary cellular effect of **Zelquistinel** is the potentiation of NMDAR-mediated intracellular calcium ([Ca²+]i) influx. In cultured rat cortical neurons, co-application of **Zelquistinel** (in the low nanomolar range) with NMDA significantly enhances the increase in [Ca²+]i compared to NMDA alone. **Zelquistinel** by itself (0.1–1000 nM) does not independently trigger calcium influx. This potentiation has been observed in HEK293 cells stably expressing either human NR1-NR2A or NR1-NR2B receptors, indicating its modulatory effect across different NMDAR subtypes.

### **Enhancement of Synaptic Plasticity**

The central mechanism underlying **Zelquistinel**'s therapeutic potential is its ability to rapidly and persistently enhance activity-dependent synaptic plasticity, specifically long-term potentiation (LTP). A single oral dose has been shown to facilitate LTP in the hippocampus and medial prefrontal cortex (mPFC) for up to two weeks in animal models. This enhancement of synaptic strength is considered a cellular correlate for learning, memory, and the antidepressant effects observed in vivo.

### **Downstream Signaling Pathways**

**Zelquistinel**'s modulation of the NMDAR initiates downstream signaling cascades crucial for synaptogenesis and plasticity. The enhanced calcium influx through the NMDAR channel is a critical trigger. This leads to the activation of several key intracellular pathways:

- Brain-Derived Neurotrophic Factor (BDNF): NMDAR activation is known to increase the
  expression and release of BDNF. The antidepressant effects of related compounds are
  dependent on BDNF signaling.
- Akt/mTOR Pathway: Zelquistinel treatment activates the Akt and mammalian target of rapamycin (mTOR) signaling pathways. This cascade is vital for the synthesis of synaptic proteins.





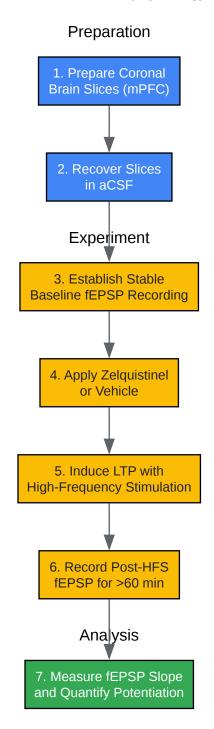


• ERK Pathway: The BDNF-TrkB receptor interaction also stimulates the extracellular-regulated protein kinase (ERK) pathway, which is implicated in synaptogenesis.

The convergence of these pathways leads to an increase in the levels of synaptic proteins, strengthening synaptic connections and reversing deficits associated with neuropsychiatric disorders.



Workflow: Slice Electrophysiology (LTP)



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#### References

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